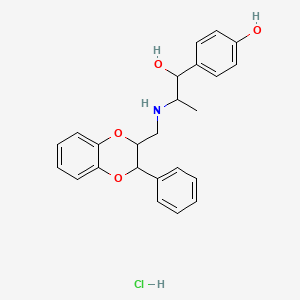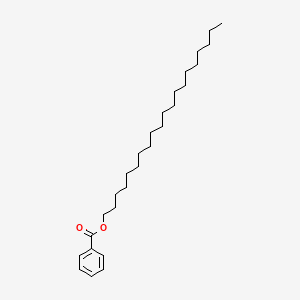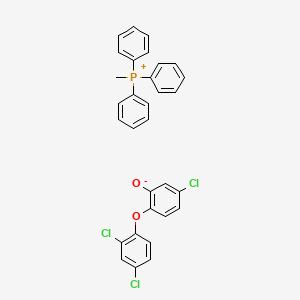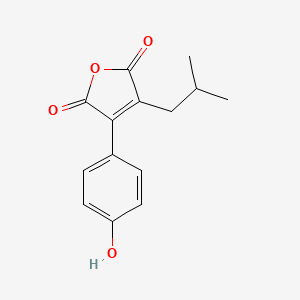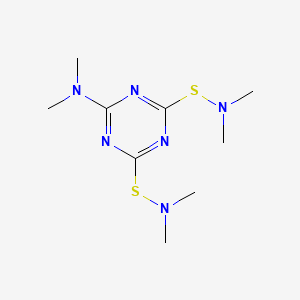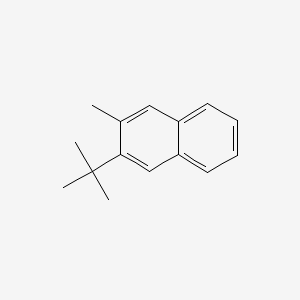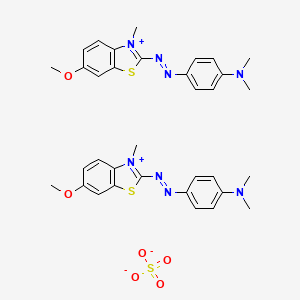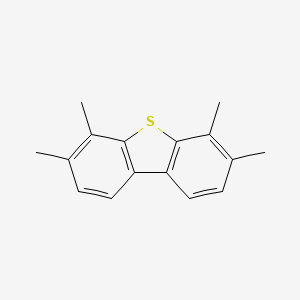
Dibenzothiophene, 3,4,6,7-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzothiophene, 3,4,6,7-tetramethyl- is an organosulfur compound that consists of two benzene rings fused to a central thiophene ring, with four methyl groups attached at the 3, 4, 6, and 7 positions. This compound is a derivative of dibenzothiophene and is known for its unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenzothiophene, 3,4,6,7-tetramethyl- typically involves the alkylation of dibenzothiophene. One common method is the Friedel-Crafts alkylation, where dibenzothiophene is reacted with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of dibenzothiophene, 3,4,6,7-tetramethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The crude product is then purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzothiophene, 3,4,6,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can cleave the sulfur-carbon bonds, leading to the formation of biphenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions adjacent to the sulfur atom, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride or other reducing agents under anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Biphenyl derivatives.
Substitution: Halogenated dibenzothiophene derivatives.
Applications De Recherche Scientifique
Dibenzothiophene, 3,4,6,7-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the behavior of sulfur-containing heterocycles in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photocatalysts.
Mécanisme D'action
The mechanism of action of dibenzothiophene, 3,4,6,7-tetramethyl- involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzothiophene: The parent compound, lacking the methyl groups.
4,6-Dimethyldibenzothiophene: A derivative with methyl groups at the 4 and 6 positions.
Benzothiophene: A simpler structure with only one benzene ring fused to a thiophene ring.
Uniqueness
Dibenzothiophene, 3,4,6,7-tetramethyl- is unique due to the presence of four methyl groups, which significantly alter its chemical properties and reactivity compared to its parent compound and other derivatives. These modifications enhance its stability and make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
3919-67-3 |
|---|---|
Formule moléculaire |
C16H16S |
Poids moléculaire |
240.4 g/mol |
Nom IUPAC |
3,4,6,7-tetramethyldibenzothiophene |
InChI |
InChI=1S/C16H16S/c1-9-5-7-13-14-8-6-10(2)12(4)16(14)17-15(13)11(9)3/h5-8H,1-4H3 |
Clé InChI |
GLMYQFGQINDUGT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C3=C(S2)C(=C(C=C3)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


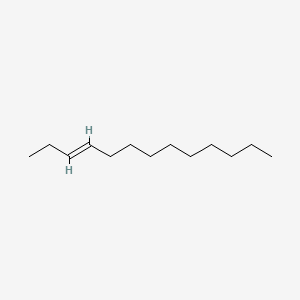

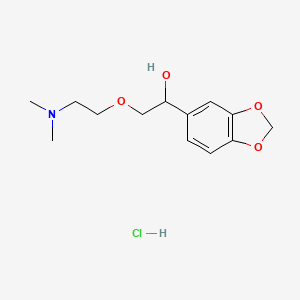
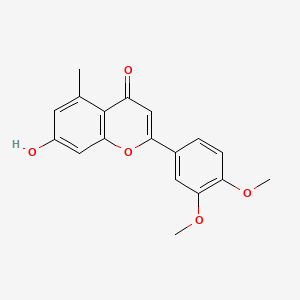
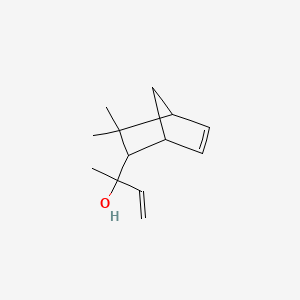
![3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane](/img/structure/B12690403.png)
